molecular formula C11H19NO4 B13627562 tert-butylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate

tert-butylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate

Cat. No.: B13627562
M. Wt: 229.27 g/mol
InChI Key: LIZHACWLLPXCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-ButylN-({3,7-dioxabicyclo[410]heptan-1-yl}methyl)carbamate is a chemical compound with a unique bicyclic structure

Preparation Methods

The synthesis of tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the 3,7-dioxabicyclo[4.1.0]heptane moiety. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the bicyclic structure . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.

Chemical Reactions Analysis

tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific groups within the compound.

Scientific Research Applications

tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl N-(3,7-dioxabicyclo[4.1.0]heptan-1-ylmethyl)carbamate

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(13)12-6-11-7-14-5-4-8(11)15-11/h8H,4-7H2,1-3H3,(H,12,13)

InChI Key

LIZHACWLLPXCDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12COCCC1O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.